2-(4,4-Dimethylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Systematic Nomenclature and Structural Identification
IUPAC Nomenclature and Structural Breakdown
The systematic name 2-(4,4-dimethylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane derives from its bicyclic structure:
- Dioxaborolane core : A five-membered ring containing two oxygen atoms and one boron atom (positions 1, 2, and 3).
- Substituents :
- 4,4-Dimethylcyclohex-1-en-1-yl : A cyclohexene ring with methyl groups at the 4th position, attached to boron at the 1st position.
- 4,4,5,5-Tetramethyl : Four methyl groups on the dioxaborolane ring (positions 4 and 5).
The SMILES notation (CC1(C)CC=C(B2OC(C)(C)C(C)(C)O2)CC1) confirms the connectivity, highlighting the sp²-hybridized boron center conjugated with the cyclohexene’s double bond.
Table 1: Structural comparison with related boronic esters
| Compound Name | Core Structure | Substituents | Molecular Formula |
|---|---|---|---|
| 2-Cyclohexenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Dioxaborolane | Cyclohexenyl, tetramethyl | C₁₂H₂₁BO₂ |
| Bis(pinacolato)diboron | Diboron-pinacolato | Two pinacolato ligands | C₁₂H₂₄B₂O₄ |
| 2-(2,6-Dimethylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Dioxaborolane | 2,6-Dimethylcyclohexenyl, tetramethyl | C₁₄H₂₅BO₂ |
Properties
IUPAC Name |
2-(4,4-dimethylcyclohexen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25BO2/c1-12(2)9-7-11(8-10-12)15-16-13(3,4)14(5,6)17-15/h7H,8-10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEUELMRQYUNDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60630948 | |
| Record name | 2-(4,4-Dimethylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60630948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859217-67-7 | |
| Record name | 2-(4,4-Dimethylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60630948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-(Dimethylcyclohexene-1-yl)boronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
2-(4,4-Dimethylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound of interest in medicinal chemistry and organic synthesis. Its unique boron-containing structure suggests potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound based on available research findings and case studies.
The molecular formula of this compound is with a molecular weight of 236.16 g/mol. The compound features a dioxaborolane ring which is known for its reactivity and ability to form stable complexes with various biological targets.
Biological Activity Overview
Research indicates that compounds containing boron can exhibit various biological activities including antimicrobial, anticancer, and enzyme inhibition properties. The specific biological activities of this compound have been explored in several studies.
Antimicrobial Activity
Studies have shown that boron-containing compounds can display significant antimicrobial properties. For instance:
- Case Study 1 : A study demonstrated that related dioxaborolanes exhibited antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
Anticancer Properties
Boron compounds are also being investigated for their potential in cancer therapy:
- Case Study 2 : Research involving boron-containing compounds indicated that they could inhibit the proliferation of cancer cells in vitro. The antiproliferative effects were linked to the induction of apoptosis in cancer cell lines.
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes:
- Case Study 3 : Compounds similar to this compound have been shown to inhibit enzymes such as carbonic anhydrase and certain proteases. This inhibition can affect metabolic pathways relevant to disease processes.
Data Summary Table
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Cyclohexenyl Ring
Fluorinated Cyclohexenyl Analogs
- Compound: 2-(4,4-Difluorocyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1227068-84-9) Key Differences: Replaces methyl groups with fluorine atoms. The reduced steric bulk compared to dimethyl groups may improve substrate accessibility .
Tetramethylcyclohexenyl Analogs
Aryl and Heteroaryl-Substituted Boronates
Arylboronates with Electron-Withdrawing Groups
- Compound : 2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Anthracene-Based Boronates
- Compound: 2-(9-Anthryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (AnthBpin) Key Differences: Extended π-conjugation from anthracene.
Thiophene-Substituted Boronates
Aliphatic and Functionalized Boronates
Pinacolborane (Parent Compound)
- Compound: 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane Key Differences: No substituent on boron. Impact: Direct reducing agent for ketones and aldehydes; the absence of a stabilizing substituent limits its use in cross-couplings .
Methylsulfonylphenyl-Substituted Boronate
- Compound: 4,4,5,5-Tetramethyl-2-[3-(methylsulfonyl)phenyl]-1,3,2-dioxaborolane Key Differences: Strong electron-withdrawing sulfonyl group. Impact: High electrophilicity enables reactions with less nucleophilic partners. Potential applications in medicinal chemistry .
Comparative Data Table
Key Research Findings
Steric vs. Electronic Effects : Cyclohexenyl-substituted boronates balance steric protection and reactivity. Fluorinated analogs (e.g., CAS 1227068-84-9) prioritize electronic modulation, while tetramethyl derivatives (CAS 859217-85-9) emphasize stability .
Synthetic Efficiency : Aryl-substituted boronates with electron-withdrawing groups (e.g., 2,6-dichloro-3,5-dimethoxyphenyl) achieve high yields (92%) due to optimized halogenation protocols .
Applications : Thiophene-based boronates are preferred in conjugated polymer synthesis, while sulfonylphenyl derivatives show promise in targeted drug discovery .
Preparation Methods
Key Reagents and Conditions:
- Starting Material: 4,4-Dimethylcyclohex-2-en-1-one
- Boronic Ester Precursor: Bis(pinacolato)diboron (B2Pin2)
- Catalyst: Palladium acetate (Pd(OAc)₂)
- Ligand: XPhos or other phosphine ligands
- Base: Sodium acetate (NaOAc) or potassium carbonate (K₂CO₃)
- Solvent: Tetrahydrofuran (THF) or toluene
- Reaction Temperature: 70–80°C
- Atmosphere: Argon or nitrogen to prevent oxidation
Detailed Experimental Procedures
Palladium-Catalyzed Borylation Reaction
This method involves a direct borylation of a cyclohexenone derivative.
- A flame-dried Schlenk tube is charged with:
- Bis(pinacolato)diboron (140 mg, 0.55 mmol)
- Palladium acetate (5.6 mg, 0.025 mmol)
- XPhos ligand (48 mg, 0.1 mmol)
- Sodium acetate (62 mg, 0.75 mmol)
- The tube is purged with argon to remove oxygen.
- A degassed solution of 4,4-dimethylcyclohex-2-en-1-one (80 mg, 0.5 mmol) in THF is added.
- The reaction mixture is stirred at 70°C for 12 hours.
- After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.
- The organic layer is dried over sodium sulfate and concentrated under reduced pressure.
- Purification is performed using flash silica gel chromatography with petroleum ether/ethyl acetate as the eluent.
Yield: Typically around 70–85% depending on reaction conditions.
Photochemical Carboborylation
An alternative method employs photochemical conditions for carboborylation.
- A glass vial is charged with:
- Bis(pinacolato)diboron
- A suitable aldehyde or alkene
- A photochemical catalyst
- The vial is sealed and irradiated under UV light while stirring at room temperature.
- After completion (16–24 hours), the reaction is quenched with water and extracted with dichloromethane.
- The organic phase is dried and concentrated under vacuum.
- Excess starting materials are removed by recrystallization or solvent washing.
This method provides a green chemistry alternative but may require optimization for specific substrates.
Comparative Analysis of Methods
| Parameter | Palladium-Catalyzed Borylation | Photochemical Carboborylation |
|---|---|---|
| Catalyst | Pd(OAc)₂ + XPhos | Photochemical catalyst |
| Reaction Time | ~12 hours | ~16–24 hours |
| Temperature | 70°C | Room temperature |
| Atmosphere | Inert gas | Ambient |
| Yield | High (~85%) | Moderate (~60–70%) |
| Environmental Impact | Moderate | Lower |
Notes on Optimization
- Catalyst Selection: Using ligands like XPhos improves catalytic efficiency by stabilizing palladium intermediates.
- Base Choice: Sodium acetate works well in palladium-catalyzed reactions due to its mild basicity.
- Solvent Effects: THF ensures solubility of all reactants and facilitates smooth borylation.
- Purification Techniques: Flash chromatography effectively separates the product from unreacted starting materials and by-products.
Data Table: Key Reaction Parameters
| Reagent/Condition | Amount/Parameter |
|---|---|
| Bis(pinacolato)diboron | 140 mg (0.55 mmol) |
| Catalyst (Pd(OAc)₂) | 5 mol% |
| Ligand (XPhos) | 20 mol% |
| Base | NaOAc (62 mg, 0.75 mmol) |
| Solvent | THF |
| Temperature | 70°C |
| Reaction Time | ~12 hours |
Q & A
Q. How can synthesis yields of this dioxaborolane derivative be optimized in transition-metal-catalyzed borylation reactions?
Methodological Answer: Optimization involves catalyst selection, stoichiometry, and solvent choice. For example, UiO-Co catalysts (0.2 mol%) in toluene enable 83% yield for analogous dioxaborolanes via B2pin2-mediated borylation . Adjusting reaction time (e.g., 12–24 hr) and temperature (80–100°C) improves conversion. Purification via flash chromatography (Hex/EtOAc gradients) resolves byproducts, as seen in 85% yield cases .
Q. What analytical techniques are critical for characterizing boron-containing carbons in NMR studies?
Methodological Answer: 11B NMR is essential for boron environments, while 13C NMR often fails to detect carbons adjacent to boron due to quadrupolar broadening. For example, in 2-(4-fluorophenyl)-dioxaborolane, the boron-attached carbon signal is absent in 13C NMR . Complementary techniques like IR (B-O stretches at ~1350 cm⁻¹) and HRMS validate structural assignments .
Advanced Research Questions
Q. How do steric effects from the 4,4-dimethylcyclohexenyl group influence cross-coupling reactivity?
Methodological Answer: The bulky cyclohexenyl substituent slows transmetalation in Suzuki-Miyaura reactions but enhances stability toward hydrolysis. Compare with less hindered analogs (e.g., 2-phenyl-dioxaborolane) where faster coupling but lower air stability is observed. Steric maps and DFT calculations can predict reactivity trends .
Q. What strategies control regioselectivity in electrophilic borylation to avoid isomer formation?
Methodological Answer: Directed ortho-metalation or substrate prefunctionalization minimizes isomers. For example, using sterically demanding electrophiles (e.g., BCl3) with directing groups (e.g., methoxy) yields >90% α-isomer in fluorophenyl derivatives . Solvent polarity (e.g., THF vs. DCM) also modulates selectivity via stabilization of transition states .
Q. How can contradictory diastereomer ratios (dr) in alkylation reactions be resolved?
Methodological Answer: Re-evaluate reaction conditions: In a chloroalkylation study, dr ~5:1 was achieved using low-temperature (−40°C) electrophilic quenching to limit epimerization . Chiral HPLC or Mosher ester analysis quantifies dr, while kinetic vs. thermodynamic control can be probed via time-course NMR .
Q. What precautions are critical for handling moisture-sensitive dioxaborolanes in radical-polar crossover reactions?
Methodological Answer: Use Schlenk techniques under argon, as seen in radical additions to dienylboronates . Pre-dry solvents (MgSO4) and reagents. Storage under argon at −20°C prevents decomposition, as noted for pinacol boronate esters .
Q. How can functional groups (e.g., nitro, azide) be incorporated without side reactions?
Methodological Answer: Sequential protection/deprotection is key. For nitro-containing derivatives, late-stage borylation avoids reduction side reactions. Azide groups (e.g., 2-(4-azidophenyl)-dioxaborolane) require copper-free click conditions to prevent Cu(I)-catalyzed decomposition .
Data Analysis & Mechanistic Questions
Q. How to design NMR experiments to track boron-mediated reaction intermediates?
Methodological Answer: In situ 11B NMR monitors boron speciation. For example, in Staudinger reductions, intermediates like borate-amine adducts show distinct 11B shifts (δ 25–30 ppm) . Low-temperature (e.g., −80°C) quenches stabilize transient species for analysis .
Q. What methods address discrepancies in reported catalytic activities for similar dioxaborolanes?
Methodological Answer: Benchmark reactions under standardized conditions (e.g., Suzuki coupling with 4-bromotoluene) identify catalyst performance variations. Compare turnover numbers (TON) and activation energies across studies. Contradictions may arise from trace moisture or ligand impurities, necessitating strict QC via ICP-MS .
Experimental Design & Optimization
Q. How to select purification methods for polar vs. nonpolar dioxaborolane derivatives?
Methodological Answer: Nonpolar analogs (e.g., alkyl-substituted) use Hex/EtOAc (25:1) for flash chromatography , while polar derivatives (e.g., carboxylic acid-containing) require reverse-phase C18 columns with MeOH/H2O gradients . TLC (Rf ~0.3–0.5) guides solvent system selection .
Q. What reaction design principles apply to dioxaborolanes in electrochemically driven cross-couplings?
Methodological Answer: Use divided cells with Pt electrodes to prevent boronate oxidation. Constant potential (−1.5 V vs. Ag/AgCl) ensures selective alkyl radical generation, as shown in chloroalkyl couplings . Electrolyte choice (e.g., NBu4PF6) affects conductivity and reaction efficiency.
Safety & Storage
Q. What are best practices for long-term storage of moisture-sensitive dioxaborolanes?
Methodological Answer: Store under argon in flame-sealed ampoules at −20°C. For solids, add molecular sieves (3Å) to vials. Avoid prolonged exposure to light, as UV degradation is noted for nitro-substituted derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
